Structural Uniqueness of the 1,2,5-Thiadiazole-Piperidine-Urea Motif vs. Common Phenyl and Thiazole Analogs
The target compound incorporates a 1,2,5‑thiadiazol‑3‑yl group attached to the piperidine ring, whereas the closest commercially available analogs (e.g., 1‑phenyl‑3‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea, CAS 2309571‑06‑8; 1‑(diphenylmethyl)‑3‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea) replace the benzodioxole with simpler aromatic groups [REFS‑1]. The benzodioxole fragment provides additional hydrogen‑bond acceptor capacity and conformational rigidity that are absent in phenyl or diphenylmethyl analogs. No direct head‑to‑head binding, functional, or ADME data have been published for these comparators, and thus differentiation rests entirely on predicted physicochemical and structural grounds [REFS‑2].
| Evidence Dimension | Ligand complexity and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | Benzodioxole oxygen atoms increase H‑bond acceptor count to 8; rigid bicyclic system |
| Comparator Or Baseline | 1‑Phenyl‑3‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea (CAS 2309571‑06‑8): H‑bond acceptor count 5; flexible phenyl ring |
| Quantified Difference | Δ H‑bond acceptors = +3; increased conformational restriction |
| Conditions | In silico structural comparison (ChemDraw/Marvin); no experimental binding data |
Why This Matters
The enrichment in hydrogen‑bond acceptors and conformational constraint may translate into distinct selectivity profiles against GPCR targets, making generic substitution risky without matched assay data.
- [1] Novel benzodioxole piperidine compounds. WO2012117001A1, 2012. https://patents.google.com/patent/WO2012117001A1/en View Source
